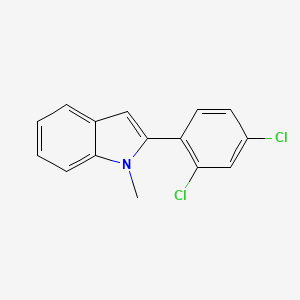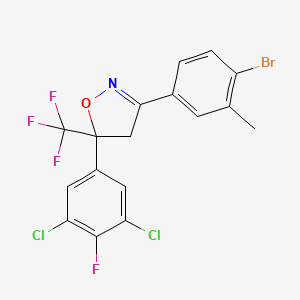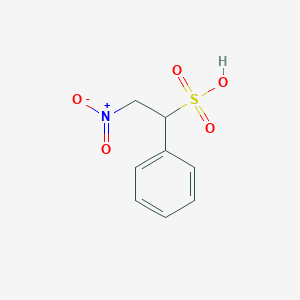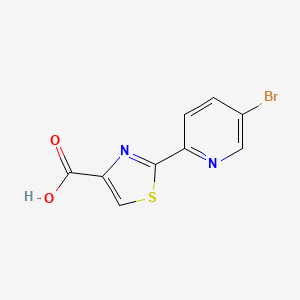![molecular formula C26H22N2O2 B13686848 (3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole moiety, a phenyl group, and an oxazoloisoindolone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazoloisoindolone core, followed by the introduction of the indole and phenyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The oxazoloisoindolone core can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives, while reduction of the oxazoloisoindolone core can yield dihydro derivatives.
Scientific Research Applications
(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, oxazoloisoindolones, and phenyl-substituted molecules. Examples include:
- Indole-3-carboxaldehyde
- 2-Phenyl-2,3-dihydro-1H-isoindol-1-one
- 3-(1-Methyl-1H-indol-3-yl)-2-phenyl-2,3-dihydro-1H-isoindol-1-one
Uniqueness
The uniqueness of (3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H22N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one |
InChI |
InChI=1S/C26H22N2O2/c1-27-16-18(21-11-6-8-14-24(21)27)15-20-17-30-26(19-9-3-2-4-10-19)23-13-7-5-12-22(23)25(29)28(20)26/h2-14,16,20H,15,17H2,1H3 |
InChI Key |
PEHYINMYYPHEER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC3COC4(N3C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)

![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)

